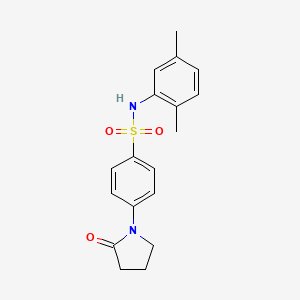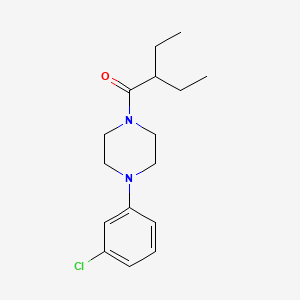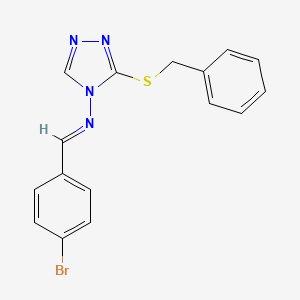![molecular formula C13H8ClN3O B5818324 3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5818324.png)
3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPYPO and has a molecular weight of 286.72 g/mol.
Mecanismo De Acción
The mechanism of action of 3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is not fully understood. However, it has been suggested that it exerts its biological activities through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
Studies have shown that 3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine exhibits potent anti-inflammatory and antioxidant activities. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo. It also scavenges free radicals and protects cells from oxidative damage. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine in lab experiments is its potent biological activities. It can be used as a tool compound to investigate the role of certain enzymes and signaling pathways in various biological processes. However, one of the limitations is that it may exhibit cytotoxicity at high concentrations, which may affect the interpretation of the results.
Direcciones Futuras
There are several future directions for the research on 3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine. One potential direction is the development of new derivatives with improved pharmacological properties and reduced toxicity. Another direction is the investigation of its potential use as a fluorescent probe for imaging applications. Additionally, it can be studied for its potential applications in the development of new materials with unique properties. Finally, more research is needed to fully understand its mechanism of action and its potential therapeutic applications in various diseases.
In conclusion, 3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a chemical compound with potent biological activities that has gained significant attention in scientific research. Its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology make it an important tool compound for investigating the role of certain enzymes and signaling pathways in various biological processes. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of 3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine involves the reaction between 2-chlorobenzoyl chloride and 5-amino-3-picoline-N-oxide in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or acetonitrile, and the product is obtained by filtration and recrystallization.
Aplicaciones Científicas De Investigación
3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer activities. It has also been investigated for its potential use as a fluorescent probe and in the development of new materials.
Propiedades
IUPAC Name |
5-(2-chlorophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-11-6-2-1-5-10(11)13-16-12(17-18-13)9-4-3-7-15-8-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCRNWBXIJBTFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NO2)C3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5818263.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B5818264.png)
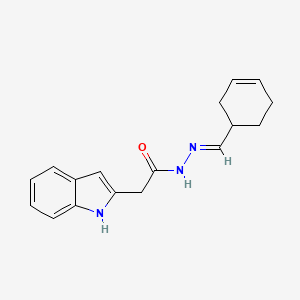
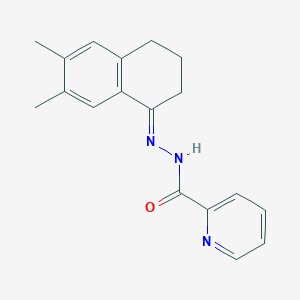
![N'-[4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5818292.png)
![2,4-dimethyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5818298.png)
![N-(2-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5818301.png)
![methyl 3-({[4-(methoxycarbonyl)phenoxy]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B5818303.png)
![N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5818309.png)
